molecular formula C21H20N8OS B060719 (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- CAS No. 168152-82-7

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-

Cat. No. B060719
CAS RN: 168152-82-7
M. Wt: 432.5 g/mol
InChI Key: DRMGKOMHHBBKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it an interesting subject of study.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is not fully understood, but it is believed to act by modulating specific signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has several biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- in lab experiments is its high potency and specificity. It has been found to exhibit potent activity at low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-. One area of research is to investigate its potential as a drug candidate for the treatment of various diseases. Another area of research is to explore its mechanism of action in more detail to better understand how it modulates specific signaling pathways. Additionally, future research could focus on improving the solubility of this compound in water to make it more suitable for use in various experiments.

Synthesis Methods

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a complex process that involves several steps. The synthesis begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. One of the commonly used methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne. This method has been found to be efficient and yields high purity products.

Scientific Research Applications

The unique chemical structure of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-methyl-7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- makes it a promising candidate for various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where this compound is being investigated as a potential drug candidate for the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies.

properties

CAS RN

168152-82-7

Molecular Formula

C21H20N8OS

Molecular Weight

432.5 g/mol

IUPAC Name

2-methyl-7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C21H20N8OS/c1-3-4-17-16(20(30)23-21-22-12(2)26-29(17)21)11-13-5-7-14(8-6-13)18-15(9-10-31-18)19-24-27-28-25-19/h5-10H,3-4,11H2,1-2H3,(H,22,23,26,30)(H,24,25,27,28)

InChI Key

DRMGKOMHHBBKDH-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5

SMILES

CCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5

synonyms

8-methyl-2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]meth yl]-1,5,7,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one

Origin of Product

United States

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